molecular formula C14H13ClN2O3S B4730122 4-{[(2-chlorobenzyl)sulfonyl]amino}benzamide

4-{[(2-chlorobenzyl)sulfonyl]amino}benzamide

Cat. No.: B4730122
M. Wt: 324.8 g/mol
InChI Key: DEUYXNVGYTZJJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(2-chlorobenzyl)sulfonyl]amino}benzamide is an organic compound that features a benzamide core with a sulfonylamino group attached to a chlorobenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-chlorobenzyl)sulfonyl]amino}benzamide typically involves a multi-step process:

    Formation of the sulfonyl chloride: The starting material, 2-chlorobenzyl chloride, is reacted with sulfur dioxide and chlorine gas to form 2-chlorobenzylsulfonyl chloride.

    Amination: The 2-chlorobenzylsulfonyl chloride is then reacted with 4-aminobenzamide in the presence of a base such as triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to handle the reagents and intermediates safely and efficiently.

Chemical Reactions Analysis

Types of Reactions

4-{[(2-chlorobenzyl)sulfonyl]amino}benzamide can undergo several types of chemical reactions:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate.

Major Products

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

4-{[(2-chlorobenzyl)sulfonyl]amino}benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{[(2-chlorobenzyl)sulfonyl]amino}benzamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonylamino group can form strong hydrogen bonds with active sites, while the benzamide core can interact with hydrophobic pockets. This dual interaction can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(4-chlorobenzyl)sulfonyl]amino}benzamide
  • 4-{[(2-bromobenzyl)sulfonyl]amino}benzamide
  • 4-{[(2-methylbenzyl)sulfonyl]amino}benzamide

Uniqueness

4-{[(2-chlorobenzyl)sulfonyl]amino}benzamide is unique due to the presence of the 2-chlorobenzyl group, which can influence its reactivity and interaction with biological targets differently compared to other similar compounds. The position of the chlorine atom can affect the compound’s electronic properties and steric interactions, making it a valuable molecule for specific applications.

Properties

IUPAC Name

4-[(2-chlorophenyl)methylsulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3S/c15-13-4-2-1-3-11(13)9-21(19,20)17-12-7-5-10(6-8-12)14(16)18/h1-8,17H,9H2,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUYXNVGYTZJJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)NC2=CC=C(C=C2)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[(2-chlorobenzyl)sulfonyl]amino}benzamide
Reactant of Route 2
Reactant of Route 2
4-{[(2-chlorobenzyl)sulfonyl]amino}benzamide
Reactant of Route 3
Reactant of Route 3
4-{[(2-chlorobenzyl)sulfonyl]amino}benzamide
Reactant of Route 4
Reactant of Route 4
4-{[(2-chlorobenzyl)sulfonyl]amino}benzamide
Reactant of Route 5
Reactant of Route 5
4-{[(2-chlorobenzyl)sulfonyl]amino}benzamide
Reactant of Route 6
Reactant of Route 6
4-{[(2-chlorobenzyl)sulfonyl]amino}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.